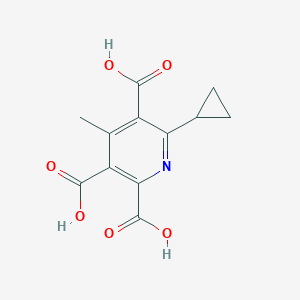
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-环丙基-4-甲基吡啶-2,3,5-三羧酸是一种复杂的 органическое соединение,以其独特的结构为特征,该结构包括一个环丙基,一个甲基和三个连接到吡啶环上的羧酸基团。
准备方法
合成路线和反应条件
6-环丙基-4-甲基吡啶-2,3,5-三羧酸的合成通常涉及多步有机反应。一种常见的方法包括对合适的吡啶衍生物进行环丙烷化,然后通过氧化反应引入羧酸基团。优化反应条件,如温度,溶剂和催化剂,以实现高产率和纯度。
工业生产方法
这种化合物的工业生产可能涉及使用连续流动反应器进行大规模合成,以确保质量和效率的一致性。使用先进的纯化技术,例如结晶和色谱法,对于获得具有高纯度的所需产品至关重要。
化学反应分析
反应类型
6-环丙基-4-甲基吡啶-2,3,5-三羧酸可以进行各种化学反应,包括:
氧化: 将甲基转化为羧酸。
还原: 将羧酸还原为醇。
取代: 取代吡啶环上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 等还原剂。
取代: 使用卤素(例如,溴)和亲核试剂(例如,胺)等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,甲基的氧化可以生成 6-环丙基-4-羧基吡啶-2,3,5-三羧酸。
科学研究应用
6-环丙基-4-甲基吡啶-2,3,5-三羧酸在科学研究中有多种应用:
化学: 用作有机合成的构建模块以及配位化学中的配体。
生物学: 研究其作为生物化学探针的潜力及其与生物大分子的相互作用。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料以及作为合成复杂有机分子的前体。
作用机制
6-环丙基-4-甲基吡啶-2,3,5-三羧酸发挥作用的机制涉及与特定分子靶标和途径的相互作用。例如,它的羧酸基团可以与酶或受体形成氢键,从而调节其活性。环丙基还可以影响化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
- 6-环丙基-4-甲基吡啶-3-羧酸
- 吡啶-2,4,6-三羧酸
- 4-甲基吡啶-2,3,5-三羧酸
独特性
6-环丙基-4-甲基吡啶-2,3,5-三羧酸的独特之处在于吡啶环上同时存在环丙基和三个羧酸基团。这种官能团的组合赋予了独特的化学性质和反应性,使其在研究和工业中具有特定应用价值。
属性
分子式 |
C12H11NO6 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC 名称 |
6-cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-4-6(10(14)15)8(5-2-3-5)13-9(12(18)19)7(4)11(16)17/h5H,2-3H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChI 键 |
XNUVCRMTDPHCTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1C(=O)O)C(=O)O)C2CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


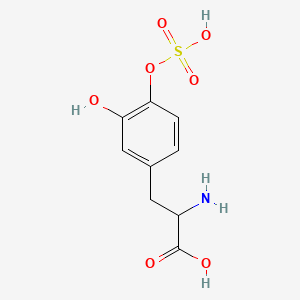
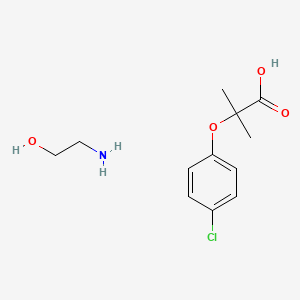

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
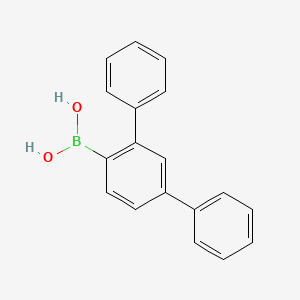
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
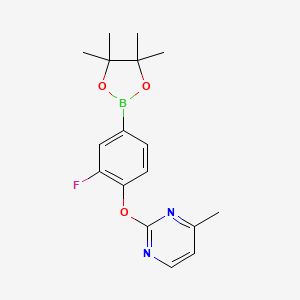
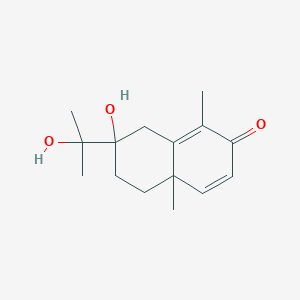
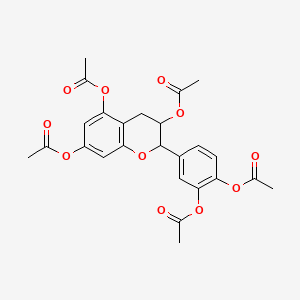
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
